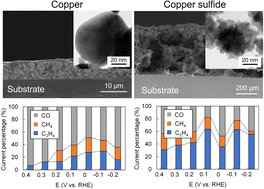Electrochemical reduction of carbon dioxide to C2 products using a copper-sulfide, nanoparticle electrode synthesized by thermal decomposition of sulfur and copper-amine complex ink†
New Journal of Chemistry Pub Date: 2022-09-13 DOI: 10.1039/D2NJ02964B
Abstract
A copper sulfide electrode was synthesized by thermal decomposition of sulfur and copper-amine complex ink. The film consisted of Cu1.8S and CuS nanoparticles. CO2 was electrochmically reduced to CO, CH4, and C2H4, and the pecentage of C2H4 (C2 product) was higher than that produced using a copper electrode.


Recommended Literature
- [1] Interactions of adsorbed poly(ethylene oxide) mushrooms with a bare silica–ionic liquid interface
- [2] The effect of pH on the kinetics of the reaction of iron(II) with hydrogen peroxide in perchlorate media
- [3] Front cover
- [4] Facile fabrication of graphene devices through metalloporphyrin induced photocatalytic reduction†
- [5] Hydrophobic microporous and mesoporous oxides as Brønsted and Lewis acid catalysts for biomass conversion in liquid water
- [6] Density functional theory and an experimentally-designed energy functional of electron density
- [7] Editorial
- [8] Atomic layer deposition-based tuning of the pore size in mesoporous thin films studied by in situ grazing incidence small angle X-ray scattering
- [9] Meal times
- [10] Preparation of P(AM-co-MA) composite hydrogels by frontal polymerization and its performance study

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 121786-31-0
-
CAS no.: 121578-13-0









